molecular formula C9H4F3NO4 B13855496 6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid

6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B13855496
M. Wt: 247.13 g/mol
InChI Key: NERLJSSYJDITPI-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The trifluoromethoxy group (-OCF3) attached to the benzoxazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid typically involves the introduction of the trifluoromethoxy group onto a benzoxazole scaffold. One common method is the trifluoromethoxylation of a suitable precursor, such as a 1,3-benzoxazole derivative, using trifluoromethoxylating reagents. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the reagents and conditions safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzoxazole ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity, such as in drug development and material science .

Properties

Molecular Formula

C9H4F3NO4

Molecular Weight

247.13 g/mol

IUPAC Name

6-(trifluoromethoxy)-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-5-6(3-4)16-7(13-5)8(14)15/h1-3H,(H,14,15)

InChI Key

NERLJSSYJDITPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)C(=O)O

Origin of Product

United States

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